molecular formula C25H22FN3O4 B2825316 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 850230-05-6

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No.: B2825316
CAS No.: 850230-05-6
M. Wt: 447.466
InChI Key: SJAGYUWZVSPGKJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with the molecular formula C₂₄H₂₀FN₃O₄ and a molecular mass of 433.44 g/mol . The compound features a central pyrimidine ring substituted at position 4 with a 2-aminophenol group, at position 5 with a 3,4-dimethoxyphenyl moiety, and at the phenol oxygen with a 2-fluorobenzyl ether (Figure 1).

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-31-22-10-7-15(11-23(22)32-2)19-13-28-25(27)29-24(19)18-9-8-17(12-21(18)30)33-14-16-5-3-4-6-20(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAGYUWZVSPGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 3,4-dimethoxybenzaldehyde and guanidine, under acidic or basic conditions.

    Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine intermediate.

    Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, often using phenolic precursors and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using flow microreactor systems to enhance reaction efficiency, control reaction conditions precisely, and improve overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogenated compounds, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating cellular pathways and mechanisms, given its potential interactions with biological molecules.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity compared to AP-3-OMe-Ph (single methoxy) due to increased electron-donating effects and steric bulk, which could improve interactions with hydrophobic pockets in viral proteins .
  • The 2-fluorobenzyloxy substituent differs from unsubstituted phenol groups in AP-NP and AP-4-Me-Ph. Fluorine’s electronegativity and the benzyl group’s lipophilicity may influence membrane permeability or target engagement .

Tubulin Polymerization Inhibitors

Pyrimidine derivatives are also explored as tubulin inhibitors. Notable examples:

Compound Name Substituents (Pyrimidine Position 5) Phenol Substituent IC₅₀ (Tubulin) Antiproliferative Activity Reference
Compound 97 1-Ethyl-1H-indol-5-yl Phenol 0.79 μM 16–62 nM (cancer cells)
PPMP 3,4-Dimethoxyphenyl (non-pyrimidine) 2-Methylprop-2-en-1-yloxy N/A G2/M arrest (esophageal cancer PDXs)
Target Compound 3,4-Dimethoxyphenyl 2-Fluorobenzyloxy Not reported Not reported

Analysis :

  • While the target compound shares the 3,4-dimethoxyphenyl group with PPMP, the pyrimidine core may confer distinct binding modes compared to PPMP’s pyrazole scaffold. Tubulin inhibition often relies on π-π stacking and hydrogen bonding, where the pyrimidine’s nitrogen atoms could mimic GTP-binding interactions .
  • Compound 97’s indole substituent demonstrates high potency, suggesting that bulkier aromatic groups at position 5 enhance tubulin disruption. The target compound’s dimethoxyphenyl group may offer similar advantages but lacks direct evidence .

Structural Analogs with Varied Substituents

Substituent positioning significantly impacts activity. For example:

Compound () Substituents (Pyrimidine Position 5) Phenol Substituent Key Difference
899384-92-0 4-Methoxyphenyl + 6-methyl 4-Fluorobenzyloxy Methyl group at pyrimidine C6; 4-fluorobenzyl vs. 2-fluorobenzyl
Target Compound 3,4-Dimethoxyphenyl 2-Fluorobenzyloxy Ortho-substituted benzyl; no methyl on pyrimidine

Analysis :

  • The absence of a methyl group at pyrimidine C6 (unlike 899384-92-0) may reduce steric clash in tight binding pockets .

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